

TMX-2039: A Pan-Cyclin-Dependent Kinase Inhibitor and PROTAC Ligand

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Compound of Interest

Compound Name: TMX-2039

Cat. No.: B15620822

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TMX-2039 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.^{[1][2]} Due to its broad activity, it is classified as a pan-CDK inhibitor.^{[1][2]} This compound has served as a foundational chemical scaffold for the development of more selective therapeutic agents, particularly proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins.^{[3][4]}

Core Mechanism of Action: Pan-CDK Inhibition

TMX-2039 exerts its primary effect by binding to the ATP-binding pocket of various CDK enzymes, thereby preventing their kinase activity and halting the phosphorylation of their target substrates. This inhibition disrupts the normal progression of the cell cycle and can interfere with transcriptional processes, ultimately leading to a halt in cell proliferation.

The inhibitory activity of **TMX-2039** has been quantified against a panel of CDKs, demonstrating low nanomolar efficacy for both cell cycle-regulating and transcription-regulating CDKs.^{[1][2][3]}

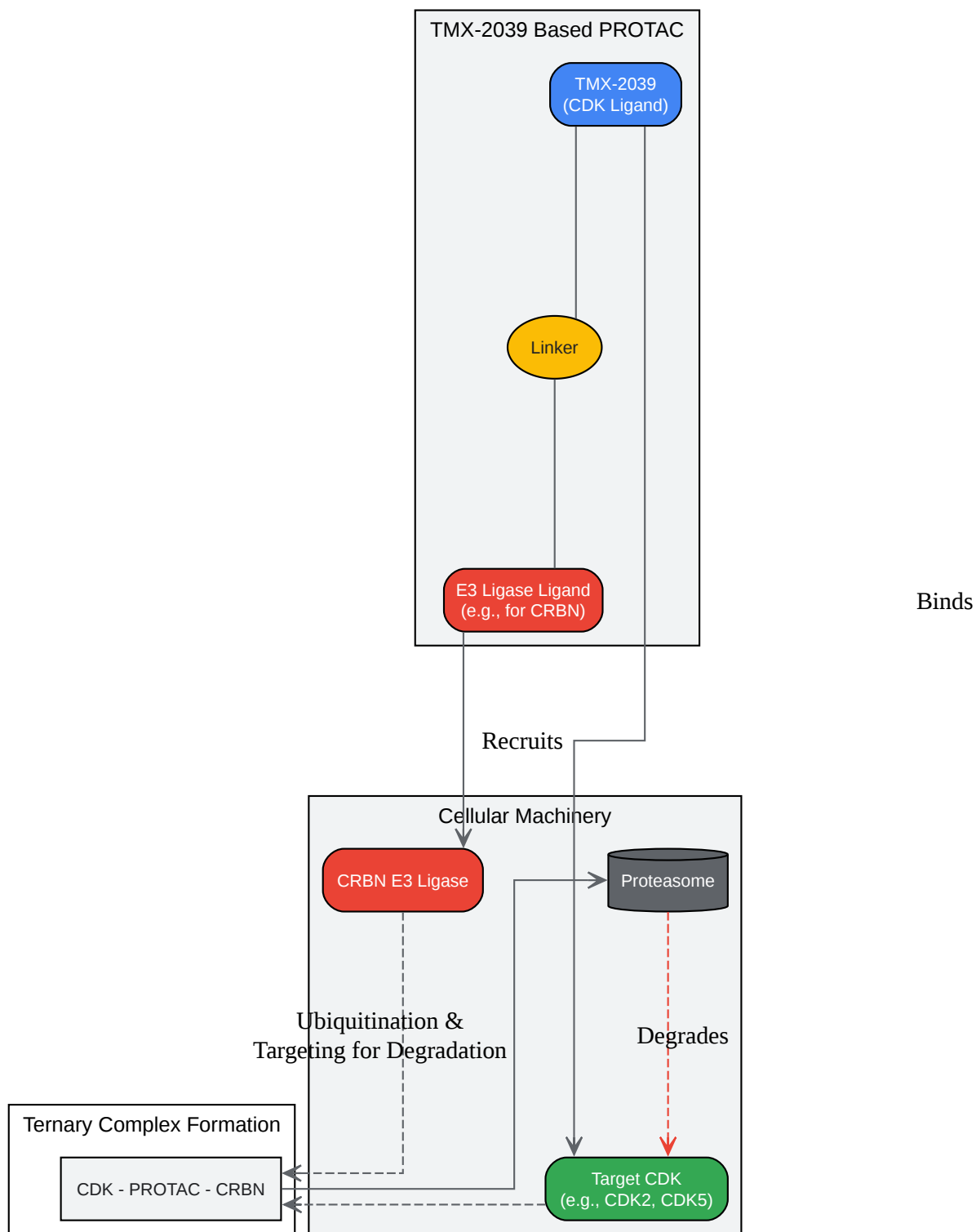
Target CDK	IC50 (nM)	Function
CDK1	2.6	Cell Cycle
CDK2	1.0	Cell Cycle
CDK4	52.1	Cell Cycle
CDK5	0.5	Cell Cycle / Neuronal
CDK6	35.0	Cell Cycle
CDK7	32.5	Transcription
CDK9	25.0	Transcription

Table 1: In vitro inhibitory concentrations (IC50) of TMX-2039 against various cyclin-dependent kinases. Data sourced from MedchemExpress.[2]

Application in PROTAC Development

A key application of **TMX-2039** is its use as a target-binding ligand in the creation of PROTACs. [2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the **TMX-2039** scaffold provides the portion of the PROTAC that binds to CDKs. [3][4] Researchers have chemically linked **TMX-2039** to a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, creating novel PROTAC molecules.[3] This strategy aims to transform a pan-CDK inhibitor into a selective degrader of specific CDK isoforms.[3][4]



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